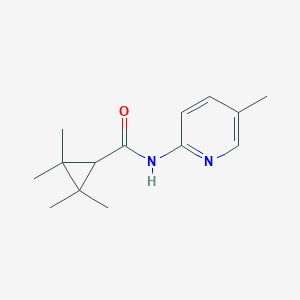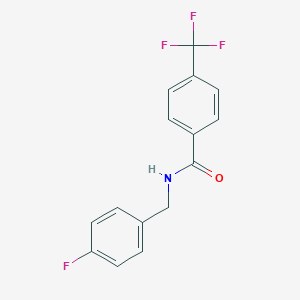![molecular formula C16H14F3NO3 B263538 2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as TFP or TFPAA and is used as a pharmacological tool to study the function of various proteins in cells. It is a potent inhibitor of protein-protein interactions and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
TFPAA inhibits protein-protein interactions by binding to the hydrophobic pockets of proteins. It disrupts the formation of protein complexes and prevents the activation of downstream signaling pathways. TFPAA has been found to be a selective inhibitor of MDM2 and MDMX, which are negative regulators of the tumor suppressor protein p53. By inhibiting MDM2 and MDMX, TFPAA can activate the p53 pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TFPAA has been found to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway. TFPAA has also been found to inhibit the growth and proliferation of cancer cells. In addition, TFPAA has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFPAA has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has high selectivity for specific proteins. It has been extensively studied and has a well-established mechanism of action. TFPAA is also commercially available and can be easily synthesized in the lab.
However, TFPAA also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents such as DMSO or ethanol. TFPAA can also be toxic to cells at high concentrations, and its effects on normal cells are not well understood.
Direcciones Futuras
TFPAA has the potential for further research in several areas. It can be used to study the function of other proteins involved in cancer development and progression. TFPAA can also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to understand the effects of TFPAA on normal cells and to optimize its dosage and delivery methods. TFPAA can also be modified to improve its solubility and reduce its toxicity.
Métodos De Síntesis
The synthesis of TFPAA involves the reaction of 4-(trifluoromethoxy)aniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields TFPAA as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
TFPAA has been widely used as a pharmacological tool to study the function of various proteins in cells. It is a potent inhibitor of protein-protein interactions and has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. TFPAA has been used to study the function of proteins such as MDM2, MDMX, p53, and Bcl-2, which are involved in cancer development and progression.
Propiedades
Nombre del producto |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide |
|---|---|
Fórmula molecular |
C16H14F3NO3 |
Peso molecular |
325.28 g/mol |
Nombre IUPAC |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C16H14F3NO3/c1-11(22-13-5-3-2-4-6-13)15(21)20-12-7-9-14(10-8-12)23-16(17,18)19/h2-11H,1H3,(H,20,21) |
Clave InChI |
BOMSQFAAAZIQHP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)
![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)




![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)


